molecular formula C₃₆H₂₈Cl₃NO₁₀ B1140380 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate CAS No. 138479-78-4

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate

Cat. No.: B1140380
CAS No.: 138479-78-4
M. Wt: 740.97
InChI Key:
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Description

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate is a chemical compound used primarily in biochemical research. It is known for its role as a glycosyl donor in glycosylation reactions, which are essential in the synthesis of complex carbohydrates and glycoconjugates. The compound has the molecular formula C36H28Cl3NO10 and a molecular weight of 740.97 g/mol .

Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include Lewis acids like boron trifluoride etherate and catalysts like trimethylsilyl trifluoromethanesulfonate. The major products formed from these reactions are glycosides and glycoconjugates .

Scientific Research Applications

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate involves its role as a glycosyl donor. The trichloroacetimidate group is activated under acidic conditions, allowing it to form a glycosidic bond with a glycosyl acceptor. This process is catalyzed by Lewis acids or other catalysts, facilitating the formation of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate can be compared to other glycosyl donors, such as:

The uniqueness of this compound lies in its specific use of benzoyl groups for protection and its efficiency as a glycosyl donor in glycosylation reactions .

Properties

IUPAC Name

[(3S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26?,27-,28?,29?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHFOWIANASXOK-MGPYILIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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